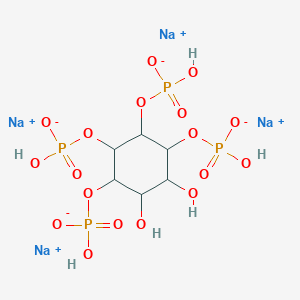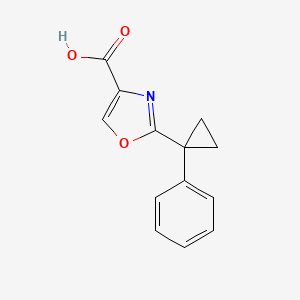
3-Bromo-5-chloro-1,6-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-chloro-1,6-naphthyridine is a heterocyclic compound with the molecular formula C8H4BrClN2. It has a molecular weight of 243.49 . It is a solid substance and is typically stored in a refrigerator .
Synthesis Analysis
The synthesis of 1,5-naphthyridines, which includes this compound, involves various strategies. These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modifications of side chains .Molecular Structure Analysis
The molecular structure of this compound consists of a fused system of two pyridine rings. The InChI code for this compound is 1S/C8H4BrClN2/c9-5-3-6-7 (12-4-5)1-2-11-8 (6)10/h1-4H .Chemical Reactions Analysis
The reactions of this compound involve not only the formation of 3,4-didehydro-1,6-naphthyridine but also simple addition-elimination (AE) .Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 243.49 . It is typically stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Biological Activity of 1,8-Naphthyridine Derivatives
1,8-Naphthyridine derivatives, including structures related to 3-Bromo-5-chloro-1,6-naphthyridine, have been the focus of research due to their wide range of biological activities. These compounds have demonstrated potential in therapeutic and medicinal research, showcasing antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Moreover, these derivatives have shown promise in addressing neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. The synthetic derivatives of this family also exhibit anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant properties, among others. Their broad spectrum of activities establishes them as potent scaffolds in drug discovery and development (Madaan et al., 2015).
Additionally, 1,8-naphthyridine derivatives have been identified as having inhibitory activities against a variety of targets, including anti-HIV, αvβ3 antagonism (anti-osteoporotic), platelet aggregation, EGFR inhibition, protein kinase inhibition, and ionotropic properties. These activities further underline the chemical scaffold's versatility and potential in pharmaceutical chemistry and drug discovery (Gurjar & Pal, 2018).
Safety and Hazards
The safety information for 3-Bromo-5-chloro-1,6-naphthyridine indicates that it is a substance that requires careful handling. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, and the precautionary statements include P261, P280, P304, P305, P338, P340, P351 .
Wirkmechanismus
Target of Action
1,6-naphthyridines, the class of compounds to which it belongs, are known to have a wide range of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant effects .
Mode of Action
It’s known that 1,6-naphthyridines interact with their targets to exert their effects . More research is needed to elucidate the exact mechanism of interaction between 3-Bromo-5-chloro-1,6-naphthyridine and its targets.
Biochemical Pathways
Given the broad range of activities associated with 1,6-naphthyridines, it can be inferred that multiple pathways could be affected .
Result of Action
The broad range of pharmacological activities associated with 1,6-naphthyridines suggests that the compound could have multiple effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
3-bromo-5-chloro-1,6-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-3-6-7(12-4-5)1-2-11-8(6)10/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIVRUOCTAGPAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1N=CC(=C2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296965 |
Source


|
| Record name | 3-Bromo-5-chloro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211588-58-7 |
Source


|
| Record name | 3-Bromo-5-chloro-1,6-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211588-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B568889.png)




![[2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate](/img/structure/B568900.png)
